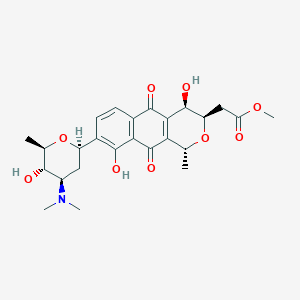

Menoxymycin B

Description

This compound has been reported in Streptomyces with data available.

structure given in first source

Properties

Molecular Formula |

C25H31NO9 |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

methyl 2-[(1R,3R,4R)-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate |

InChI |

InChI=1S/C25H31NO9/c1-10-18-20(24(31)16(34-10)9-17(27)33-5)23(30)13-7-6-12(22(29)19(13)25(18)32)15-8-14(26(3)4)21(28)11(2)35-15/h6-7,10-11,14-16,21,24,28-29,31H,8-9H2,1-5H3/t10-,11-,14-,15-,16-,21-,24+/m1/s1 |

InChI Key |

YPUKEVIVDLXYHG-VUHJHAOPSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@@H]([C@@H]4O)CC(=O)OC)C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC(C4O)CC(=O)OC)C)O)N(C)C)O |

Synonyms |

menoxymycin B |

Origin of Product |

United States |

Foundational & Exploratory

Menoxymycin B discovery and origin

An In-depth Technical Guide to the Moenomycin Family of Antibiotics

Introduction

An extensive search for "Menoxymycin B" did not yield specific results for a compound with this name in the available scientific literature. It is plausible that this is a variant name or a misspelling of the well-documented moenomycin family of phosphoglycolipid antibiotics. This guide provides a comprehensive technical overview of the discovery, origin, biosynthesis, and biological activity of the moenomycins, a class of potent antibiotics that are the only known naturally occurring inhibitors of bacterial peptidoglycan glycosyltransferases.

Discovery and Origin

Moenomycin A, the flagship compound of this family, was first described in 1965.[1][2] The moenomycins are primarily produced by various species of Gram-positive bacteria belonging to the genus Streptomyces.

Producing Organisms:

-

Streptomyces bambergiensis (ATCC 13879)[1]

-

Streptomyces ederensis (ATCC 15304)[1]

-

Streptomyces geysiriensis (ATCC 15303)[1]

-

Streptomyces viridosporus[4]

These bacteria are typically soil-dwelling and are a rich source of a wide variety of secondary metabolites, including many clinically important antibiotics.

Chemical Structure

The moenomycin family is characterized by a unique and complex phosphoglycolipid structure. The core components include:

-

A C25 isoprenoid chain, known as moenocinol, attached via an ether linkage to the C2 position of the 3-phosphoglyceric acid.[1][2]

-

A complex pentasaccharide (in the case of moenomycin A) tethered to the phosphate group.[1]

The diversity within the moenomycin family arises from variations in the substitution of the oligosaccharide and the structure of the lipid tail.[2]

Biosynthesis of Moenomycin A

The complete seventeen-step biosynthetic pathway of moenomycin A has been fully characterized in Streptomyces ghanaensis.[2][3] The biosynthetic genes are organized in two main clusters on the chromosome.[3]

Key Biosynthetic Steps:

-

Initiation: The biosynthesis begins with the condensation of 3-phosphoglyceric acid (3-PG) and trans-farnesyl pyrophosphate. This reaction is catalyzed by MoeO5, a unique TIM-barrel prenyltransferase.[1]

-

Lipid Chain Elaboration: The initial C15 lipid chain is further extended to the final C25 moenocinol chain. This involves a reaction catalyzed by the prenyltransferase MoeN5, which adds a geranyl pyrophosphate (GPP) unit to a cis-farnesyl group.[5][6]

-

Glycosylation: A series of glycosyltransferases (MoeGT1, MoeGT2, MoeGT3, MoeGT4, MoeGT5) are responsible for the sequential addition of sugar moieties to build the pentasaccharide chain.[3] The sugar building blocks are largely sourced from primary metabolism.[3]

-

Tailoring Reactions: Additional enzymes are involved in tailoring reactions, such as methylation, which contribute to the final structure and activity of moenomycin A.

Below is a diagram illustrating the key stages of the moenomycin A biosynthetic pathway.

Caption: Key stages in the biosynthesis of Moenomycin A.

Biological Activity and Mechanism of Action

Moenomycins exhibit potent antibacterial activity, primarily against Gram-positive bacteria.[1] They are notable for being the only known class of natural products that directly inhibit the transglycosylase (TG) activity of penicillin-binding proteins (PBPs).[1][7][8]

Mechanism of Action:

-

Bacterial cell wall synthesis involves the polymerization of lipid II precursors into long glycan chains by peptidoglycan glycosyltransferases (PGTs).[4]

-

Moenomycins act as structural mimics of the natural lipid II substrate.[4]

-

They bind to the active site of PGTs, preventing the enzyme from catalyzing the polymerization of peptidoglycan chains.[2]

-

The inhibition of cell wall synthesis leads to a loss of cell integrity and ultimately results in bacterial cell death.[2]

The transmembrane domain of PBPs appears to be important for the high-affinity binding of moenomycin.[7]

Caption: Mechanism of action of Moenomycin.

Data Presentation

The following table summarizes the minimum inhibitory concentrations (MICs) of moenomycin A against various Gram-positive bacteria.

| Bacterial Species | MIC (ng/mL) |

| Staphylococcus aureus | 1 - 100 |

| Streptococcus pneumoniae | 1 - 100 |

| Enterococcus faecalis | 1 - 100 |

| Methicillin-resistant S. aureus (MRSA) | 1 - 100 |

| Vancomycin-resistant Enterococci (VRE) | 1 - 100 |

| (Data compiled from multiple sources indicating a general range of activity)[1] |

Experimental Protocols

Protocol: Assay for MoeO5 Activity

This protocol describes an in vitro assay to determine the activity of the prenyltransferase MoeO5, a key enzyme in moenomycin biosynthesis.[3]

Caption: Experimental workflow for the MoeO5 activity assay.

Methodology:

-

Reaction Setup: The MoeO5 activity assays are performed in a buffer solution containing 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, and 5 mM MgCl2.[3]

-

Substrate Addition: 3-D-phosphoglyceric acid is added to a final concentration of 2 mM. Various isoprenoid pyrophosphates (e.g., geranyl, farnesyl, geranylgeranyl) are tested at a concentration of 40 µM.[3]

-

Enzyme Initiation: The reaction is initiated by the addition of 1 µM of purified MoeO5 enzyme.[3]

-

Incubation: The reaction mixture is incubated for 1 hour at 37°C.[3]

-

Quenching: The reaction is stopped by adding an equal volume of methanol.[3]

-

Sample Preparation for Analysis: The quenched reaction is centrifuged for 5 minutes at 10,000g to remove precipitated protein. The supernatant is then collected for analysis.[3]

-

Analysis: The formation of the product is analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The moenomycin family of antibiotics represents a unique and potent class of antibacterial agents with a distinct mechanism of action. Their discovery and the subsequent elucidation of their complex biosynthetic pathway have opened avenues for biosynthetic engineering and the generation of novel derivatives. While poor pharmacokinetic properties have limited their clinical use in humans, their powerful inhibition of peptidoglycan glycosyltransferases makes them an important subject of ongoing research in the fight against antibiotic-resistant bacteria.[3][8]

References

- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 3. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Moenomycin Biosynthesis: Structure and Mechanism of Action of the Prenyl Transferase MoeN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Domain requirement of moenomycin binding to bifunctional transglycosylases and development of high-throughput discovery of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Moenomycin family antibiotics: chemical synthesis, biosynthesis, and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Moenomycin and Neomycin B: A Potential Elucidation of "Menoxymycin B"

Disclaimer: The term "Menoxymycin B" does not correspond to a known chemical entity in scientific literature. It is highly probable that this is a typographical error for either Moenomycin , a phosphoglycolipid antibiotic, or Neomycin B , an aminoglycoside antibiotic. Both are natural products derived from Streptomyces species and are significant in antimicrobial research. This guide provides a comprehensive technical overview of both compounds to address the likely intent of the query.

Section 1: Moenomycin

Moenomycin is a family of phosphoglycolipid antibiotics produced by various species of Streptomyces. Moenomycin A is the most studied member of this family. They are notable for their high potency against Gram-positive bacteria.[1][2] However, their clinical application in humans has been limited due to unfavorable physicochemical properties.[1]

Chemical Structure and Properties

The moenomycins are characterized by a unique and complex structure consisting of three main components:

The long lipid tail anchors the molecule to the bacterial cell membrane, while the oligosaccharide portion interacts with the target enzyme.[2]

Table 1: Physicochemical Properties of Moenomycin A

| Property | Value | Reference |

| Molecular Formula | C69H107N4O35P | [3] |

| Molecular Weight | 1583.5 g/mol | [3] |

| Appearance | White, amorphous powder | [4] |

| Solubility | Soluble in water, tends to aggregate in aqueous solutions | [3] |

| Critical Micelle Concentration (CMC) | 0.5 mM at pH 6.8 | [3] |

Mechanism of Action

Moenomycins are the only known natural product inhibitors of peptidoglycan glycosyltransferases (PGTs).[1][3] These enzymes are crucial for the biosynthesis of the bacterial cell wall. By binding to the active site of PGTs, moenomycins prevent the polymerization of the glycan chains of peptidoglycan.[1][2] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[2]

Experimental Protocols

Protocol for Small-Scale Fermentation and Purification of Moenomycins [5]

-

Inoculation: Inoculate 30 mL of TSB medium in a 250 mL flask containing 70 glass beads (5 mm) with 100 µL of a stock culture of a moenomycin-producing Streptomyces strain.

-

Pre-culture Incubation: Incubate the flask on an orbital shaker at 240 rpm for 2 days at 37 °C.

-

Fermentation: Use the pre-culture to start the main fermentation in an appropriate production medium.

-

Extraction: After a suitable fermentation period, harvest the biomass and extract the moenomycins from the mycelium and the culture broth using organic solvents such as methanol or acetone.

-

Purification: Purify the extracted moenomycins using chromatographic techniques, such as silica gel chromatography followed by high-performance liquid chromatography (HPLC).

-

Analysis: Analyze the purified compounds using liquid chromatography-mass spectrometry (LC/MS) to confirm their identity and purity. All LC/MS experiments can be performed using a C18 column with a suitable gradient of water, methanol, and isopropanol with 0.1% ammonium hydroxide as a solvent modifier.[5]

Section 2: Neomycin B

Neomycin is an aminoglycoside antibiotic complex produced by Streptomyces fradiae.[6] The commercial mixture consists of Neomycin B and its epimer Neomycin C, with Neomycin B being the major and most active component.[6][7] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6]

Chemical Structure and Properties

Neomycin B is a pseudo-tetrasaccharide composed of four amino sugar rings linked by glycosidic bonds.[6]

Table 2: Physicochemical Properties of Neomycin B

| Property | Value | Reference |

| Molecular Formula | C23H46N6O13 | [6] |

| Molecular Weight | 614.65 g/mol | [6] |

| Appearance | White to yellowish-white powder, hygroscopic | [8] |

| Melting Point | >194°C (decomposes) | [8] |

| Solubility | Freely soluble in water, very slightly soluble in alcohol, insoluble in acetone, chloroform, and ether. | [6][9] |

| Optical Rotation | +54° (c=2 in water) | [4] |

Mechanism of Action

Neomycin B exerts its bactericidal effect by targeting the bacterial ribosome. It binds to the 30S ribosomal subunit, specifically to the A-site, which is responsible for decoding mRNA.[6] This binding interferes with protein synthesis in two ways: it causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[6] The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to bacterial cell death.

Experimental Protocols

Protocol for Microbiological Assay of Neomycin B by Agar Diffusion [10][11]

-

Medium Preparation: Prepare Antibiotic Assay Medium No. 11 by suspending 30.5 g in 1000 ml of purified distilled water. Heat to boiling to dissolve completely and sterilize by autoclaving at 121°C for 15 minutes. Cool to 45-50°C.

-

Base Layer: Pour the sterile molten agar into Petri plates to form a base layer and allow it to solidify.

-

Seed Layer Inoculation: Inoculate a suitable test organism (e.g., Staphylococcus aureus or Bacillus subtilis) into a separate portion of the sterile molten agar (seed agar) cooled to 40-45°C.

-

Pouring the Seed Layer: Pour the inoculated seed agar evenly over the surface of the solidified base agar.

-

Standard and Sample Preparation: Prepare a stock solution of Neomycin B standard and the test sample in a suitable buffer (pH 8.0). Prepare a series of dilutions of the standard to create a standard curve.

-

Application: Apply the standard dilutions and the test sample to wells cut into the agar or to sterile paper discs placed on the surface of the seeded agar.

-

Incubation: Incubate the plates at a specified temperature (e.g., 30-37°C) for approximately 18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zones of inhibition around the wells or discs.

-

Potency Calculation: Plot the zone diameters of the standard dilutions against the logarithm of the concentration to generate a standard curve. Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.

References

- 1. Functional and Structural Analysis of a Key Region of the Cell Wall Inhibitor Moenomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 3. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neomycin - Wikipedia [en.wikipedia.org]

- 7. neomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. NEOMYCIN B | 119-04-0 [chemicalbook.com]

- 9. NEOMYCIN B CAS#: 119-04-0 [m.chemicalbook.com]

- 10. exodocientifica.com.br [exodocientifica.com.br]

- 11. researchgate.net [researchgate.net]

Uncharted Territory: The Biosynthetic Pathway of Menoxymycin B Remains Undiscovered

Despite a thorough review of current scientific literature, this technical guide must report that the biosynthetic pathway of Menoxymycin B, a naphthoquinone-based antitumor antibiotic, remains unelucidated. At present, there is no published research detailing the genetic basis or enzymatic cascade responsible for its production.

This compound is a recognized cytotoxic agent with established inhibitory concentrations against various cell lines. For instance, it has been shown to inhibit KB and N18-RE-105 cells with IC50 values of 0.22 μM and 0.023 μM, respectively[1]. Structurally, this compound is classified as a benzoisochromanequinone[2]. This places it in a different class of natural products from the well-studied moenomycin family of antibiotics, which are phosphoglycolipids[3][4].

Initial investigations into the topic revealed a potential confusion between "Menoxymycin" and "Moenomycin," the latter of which has a thoroughly characterized, seventeen-step biosynthetic pathway[3][5]. However, it is crucial to underscore that these are distinct molecular entities with different structures and biological activities.

The core requirements of this technical guide—to provide quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway of this compound—cannot be fulfilled due to the absence of primary research on this specific topic. The scientific community has not yet identified the gene cluster, enzymes, or metabolic precursors involved in the biosynthesis of this compound.

This report serves to highlight a significant gap in the current understanding of the biosynthesis of this potent antitumor antibiotic. Future research endeavors are necessary to isolate the producing organism's biosynthetic gene cluster and characterize the enzymatic steps involved in constructing the unique naphthoquinone scaffold of this compound. Such studies would be invaluable for researchers, scientists, and drug development professionals interested in the potential of this compound and its derivatives.

Further exploration into the biosynthesis of this compound could open avenues for:

-

Combinatorial Biosynthesis: Engineering the pathway to produce novel analogs with improved therapeutic properties.

-

Metabolic Engineering: Enhancing the production yield of this compound in its native or a heterologous host.

-

Enzymatic Synthesis: Utilizing the biosynthetic enzymes as tools for the chemoenzymatic synthesis of complex molecules.

This document will be updated as new information regarding the biosynthetic pathway of this compound becomes available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PhytoBank: Showing this compound (PHY0108237) [phytobank.ca]

- 3. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 4. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologs and Analogs of the Moenomycin Family of Antibiotics

Disclaimer: Initial searches for "Menoxymycin B" did not yield specific results for a compound with that name in the public scientific literature. It is highly probable that the intended subject of this guide is the well-documented moenomycin family of phosphoglycolipid antibiotics. This document will proceed with a comprehensive overview of the moenomycin family, its homologs, and analogs, assuming this aligns with the user's query.

Introduction

The moenomycins are a family of phosphoglycolipid antibiotics produced by Streptomyces species.[1][2] First described in 1965 with the discovery of moenomycin A, this class of natural products has garnered significant interest due to its unique mechanism of action and potent antibacterial activity, particularly against Gram-positive bacteria.[2][3] Moenomycins are the only known natural product inhibitors of peptidoglycan glycosyltransferases (PGTs), essential enzymes in the penultimate step of bacterial cell wall biosynthesis.[3][4][5] This distinct target provides a promising avenue for the development of novel antibiotics, especially in the era of rising multidrug resistance.

This technical guide provides a detailed overview of the moenomycin family, with a focus on its homologs, synthetic analogs, and the experimental methodologies used in their study. It is intended for researchers, scientists, and drug development professionals working in the field of antibiotic discovery and development.

Core Structure and Homologs

The moenomycin scaffold is characterized by three key structural features:

-

A central 3-phosphoglyceric acid backbone.

-

A long isoprenoid chain (typically C25) attached to the C2 position of the phosphoglyceric acid via an ether linkage.[2]

-

A complex oligosaccharide (usually a pentasaccharide) linked to the phosphate group.[2][3]

The diversity within the moenomycin family arises from variations in the substitution of the oligosaccharide and the structure of the lipid tail.[2] Moenomycin A is the most well-studied member of this family.

Analogs and Derivatives

The development of moenomycin analogs has been a key focus of research to improve its pharmacokinetic properties and overcome its limitations for human therapeutic use, such as poor water solubility and a tendency to aggregate.[2][6] Synthetic efforts have explored modifications at various positions of the moenomycin molecule, including the lipid chain and the oligosaccharide moiety.

Data Presentation: Bioactivity of Moenomycin A and Selected Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for moenomycin A and some of its analogs against various bacterial strains. This data highlights the structure-activity relationships within this class of antibiotics.

| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |

| Moenomycin A | Natural Product | Staphylococcus aureus | 0.001 - 0.1 | [3] |

| Enterococcus faecalis | 0.001 - 0.1 | [3] | ||

| Nerol Analog | C10 lipid chain | Staphylococcus aureus | >128 | [6] |

| Enterococcus faecalis | >128 | [6] |

Note: The data presented is a representative sample from the cited literature. For a comprehensive understanding, referring to the primary research articles is recommended.

Experimental Protocols

This section details the methodologies for key experiments related to the study of moenomycins and their analogs.

Synthesis of Moenomycin Analogs

The total synthesis of moenomycin A is a complex undertaking.[3] A common strategy for generating analogs involves a modular approach, where key fragments of the molecule are synthesized separately and then coupled.

General Workflow for Analog Synthesis:

-

Disaccharide Synthesis: The constituent disaccharides of the oligosaccharide chain (e.g., BC and EF fragments of moenomycin A) are synthesized first.[3]

-

Oligosaccharide Assembly: The disaccharide units are coupled to form the larger oligosaccharide backbone (e.g., BCEF tetrasaccharide).[3]

-

Introduction of Diversity: At this stage, modifications can be introduced, such as altering the chromophore unit A or the branching D ring sugar.[3]

-

Lipid Chain Conjugation: The desired lipid chain is then attached to the fully assembled oligosaccharide-chromophore intermediate. This allows for the introduction of various lipid analogs to study their effect on bioactivity.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of moenomycin and its analogs against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

-

Bacterial Culture Preparation: A fresh overnight culture of the test bacterium is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at the optimal temperature for the growth of the test organism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay

The inhibitory activity of moenomycin analogs against PGTs can be assessed using various in vitro assays. One common method involves a membrane-free assay with purified PGT enzyme.

Protocol Outline:

-

Enzyme and Substrate Preparation: Purified PGT enzyme and its lipid II substrate are prepared.

-

Reaction Mixture: The reaction mixture contains the purified PGT enzyme, lipid II substrate, and varying concentrations of the inhibitor (moenomycin analog) in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for the polymerization of the peptidoglycan chains.

-

Detection of Product Formation: The formation of the peptidoglycan product can be detected using various methods, such as radiolabeling of the substrate or by using a fluorescently-labeled lipid II analog and detecting the product via HPLC or gel electrophoresis.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of bacterial cell wall synthesis by moenomycin.

Experimental Workflow Diagram

Caption: Workflow for synthesis and evaluation of moenomycin analogs.

References

- 1. Advances in chemical and biological research of the antibacterial drug moenomycins [actamicro.ijournals.cn]

- 2. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 3. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moenomycin family antibiotics: chemical synthesis, biosynthesis, and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation and Reconstruction of Moenomycin A and Derivatives: Dissecting the Function of the Isoprenoid Chain - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Moenomycin: Synthesis, Mechanism, and Biological Activity

Disclaimer: Initial literature searches for "Menoxymycin B" did not yield any results. It is highly probable that this is a typographical error for "Moenomycin." This document provides a detailed technical guide on Moenomycin, a potent phosphoglycolipid antibiotic.

Introduction

The Moenomycin family of antibiotics, first isolated from Streptomyces ghanaensis in 1965, represents a unique class of natural products with potent activity against a range of bacteria.[1][2] Moenomycin A is the most prominent member of this family.[1][2] These antibiotics are notable as the only known natural inhibitors of peptidoglycan glycosyltransferases (PGTs), essential enzymes in bacterial cell wall biosynthesis.[3][4] While their exceptional potency has been recognized for decades, pharmacokinetic challenges have historically limited their clinical application.[3] However, the rise of multidrug-resistant pathogens has renewed interest in Moenomycins and their unique mechanism of action.[1]

Chemical Structure and Diversity

Moenomycins are classified as phosphoglycolipids.[1] Their complex structure consists of three key features:

-

A central 3-phosphoglyceric acid backbone.[2]

-

A C25 isoprenoid lipid chain attached via an ether linkage.[1][2]

-

A substituted pentasaccharide (in the case of Moenomycin A) or tetrasaccharide tethered through a phosphodiester linkage.[1][2]

The structural diversity within the Moenomycin family arises from variations in the isoprenoid chain and substitutions on the oligosaccharide portion.[2]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

Moenomycins exert their bactericidal effect by directly inhibiting the peptidoglycan glycosyltransferase (PGT) domain of Penicillin-Binding Proteins (PBPs).[1][5] This inhibition occurs at the active site, where Moenomycins mimic the natural lipid-linked glycan substrate of the enzyme.[2] By blocking the PGT-catalyzed extension of the glycan chains, Moenomycins disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2] This targeted mechanism is highly specific to bacteria and does not have a counterpart in eukaryotes, making it a promising target for antibiotic development.[3]

Quantitative Biological Data

The potency of Moenomycins, particularly Moenomycin A, is highlighted by their low Minimum Inhibitory Concentrations (MICs) against various Gram-positive bacteria.

| Bacteria | Moenomycin A MIC (ng/mL) | Reference |

| Various Gram-positive bacteria | 1 - 100 | [1][2] |

| Various Gram-negative bacteria | 0.3 - 150 (µg/mL) | [2] |

Note: On a molar basis, Moenomycin A is reported to be 10-1000 times more potent than vancomycin.[1]

Experimental Protocols

Total Chemical Synthesis of Moenomycin A

The chemical synthesis of Moenomycin A is a significant challenge due to its structural complexity, which includes five different glycosidic linkages.[1] A successful total synthesis has been reported, providing a pathway to generate novel analogs for structure-activity relationship studies.[1][6]

A generalized workflow for the chemical synthesis is as follows:

Key fragments of Moenomycin A, such as the EF, CEF, BCEF, and BCDEF saccharides, can also be accessed through this synthetic route.[1] This allows for the systematic modification of non-essential or pharmacokinetically suboptimal structural units.[1]

Biosynthesis of Moenomycin

The biosynthetic gene cluster for Moenomycin has been identified in Streptomyces ghanaensis.[3] This has enabled the elucidation of the biosynthetic pathway and provides a platform for generating novel analogs through genetic engineering.

Key steps in the biosynthesis of Moenomycin A include:

-

Isoprenoid Chain Formation: The C25 lipid chain is synthesized via the non-mevalonate (MEP/DOXP) pathway.[1][4]

-

Oligosaccharide Assembly: The pentasaccharide core is assembled by a series of glycosyltransferases.

-

Chromophore and Other Modifications: The characteristic chromophore unit and other modifications are added to the oligosaccharide.

-

Final Assembly: The lipid and phosphoglycerate moieties are attached to the oligosaccharide.

The entire biosynthetic pathway involves seventeen genes, with a subset of seven genes being sufficient for the synthesis of bioactive analogs.[3][7]

Structure-Activity Relationships

Degradation and synthetic studies have provided valuable insights into the structure-activity relationships of Moenomycins:

-

Lipid Tail: The C25 lipid tail is crucial for anchoring the molecule to the bacterial cytoplasmic membrane, which is necessary for its in vivo activity.[2] Shorter lipid chains result in a significant increase in the MIC.[2]

-

Oligosaccharide: The oligosaccharide portion is responsible for binding to the active site of the PGT enzyme.[2] The presence of an additional glycan unit, forming a pentasaccharide, is believed to enhance binding specificity and activity.[2]

-

Chromophore (Ring A) and Ring D: These structural units have been shown to be non-essential for biological activity.[1]

Conclusion and Future Directions

Moenomycins remain a compelling class of antibiotics due to their potent activity and unique mechanism of action against a well-validated bacterial target. While their clinical use has been hampered by pharmacokinetic properties, modern synthetic and biosynthetic approaches offer promising avenues for the development of novel analogs with improved therapeutic potential. The elucidation of the moenomycin biosynthetic pathway opens the door for chemoenzymatic and combinatorial biosynthetic strategies to generate a library of new phosphoglycolipid antibiotics.[3] Further research into the structure-activity relationships and optimization of the lipid tail could lead to the development of next-generation antibiotics effective against multidrug-resistant bacteria.

References

- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 3. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility and Stability of Neomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic produced by Streptomyces fradiae, is a complex of three components: Neomycin A, B, and C. Neomycin B is the most clinically significant component due to its potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the solubility and stability of Neomycin B, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to aid researchers and drug development professionals. It is important to note that the user's initial query for "Menoxymycin B" is presumed to be a typographical error, as no such compound is found in the scientific literature. The data and protocols presented herein pertain to Neomycin B, the likely intended subject of the query.

Solubility of Neomycin B

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Neomycin is typically used in its sulfate salt form, which exhibits significantly higher aqueous solubility than the free base.

Quantitative Solubility Data

The solubility of Neomycin Sulfate in various solvents is summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Freely Soluble | Ambient | [1] |

| Ethanol | Very Slightly Soluble | Ambient | [1] |

| Methanol | 0.225 mg/mL | ~28 | |

| Isopropanol | 0.082 mg/mL | ~28 | |

| Acetone | Practically Insoluble | Ambient | |

| Ether | Practically Insoluble | Ambient | |

| Chloroform | Practically Insoluble | Ambient |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of Neomycin Sulfate in water.

Materials:

-

Neomycin Sulfate powder

-

Purified water (USP grade)

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Incubator/shaker

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Neomycin Sulfate powder to a known volume of purified water in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., purified water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Neomycin Sulfate in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

pH Measurement: Measure the pH of the saturated solution.

-

Calculation: Calculate the solubility of Neomycin Sulfate in mg/mL or mol/L, taking into account the dilution factor.

Stability of Neomycin B

The stability of Neomycin B is a critical factor influencing its shelf-life, storage conditions, and efficacy in pharmaceutical formulations. Degradation of the antibiotic can lead to a loss of potency and the formation of potentially toxic byproducts.

Factors Affecting Stability

-

pH: Neomycin is relatively stable in aqueous solutions over a pH range of 2.0 to 9.0. It is most active in alkaline solutions.

-

Temperature: Higher temperatures accelerate the degradation of Neomycin.

-

Moisture: Neomycin Sulfate is hygroscopic and can degrade in the presence of moisture.

-

Oxidation: Neomycin can undergo oxidative degradation.

Quantitative Stability Data

The following table summarizes the stability of Neomycin under various conditions.

| Formulation/Condition | Storage Temperature | Duration | Stability | Reference |

| Aqueous Solution (pH 5.0-7.5) | Refrigerated | 14 days | Stable | [1] |

| Ointment Bases | Room Temperature | ~2 years | Stable | |

| Oil Suspensions | Room Temperature | ~1 year | Stable | |

| Microbial Degradation (Bacillus velezensis) | Not Specified | 96 hours | 58.44% degradation | |

| Microbial Degradation (Cupriavidus basilensis) | Not Specified | 96 hours | 50.83% degradation |

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Neomycin Sulfate and its degradation products.

Chromatographic Conditions:

-

Column: Enable C18 (250 mm x 4.6 mm, 5 µm particle size)[2]

-

Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid (pH 3.5) in a ratio of 70:30 v/v[2]

-

Flow Rate: 0.8 mL/min[2]

-

Detection: UV at 239 nm[2]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of Neomycin Sulfate reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Prepare the test sample (e.g., from a stability study) by dissolving it in the mobile phase to achieve a concentration within the calibration range.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the Neomycin Sulfate solution to forced degradation under the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours.

-

Photodegradation: Expose to UV light (254 nm) for 48 hours.

-

-

Analysis: Inject the standard solutions, the prepared sample, and the forced degradation samples into the HPLC system.

-

Data Analysis: Quantify the amount of Neomycin Sulfate and any degradation products by comparing the peak areas to the calibration curve generated from the standard solutions. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Mechanism of Action

Neomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3] This process is initiated by the binding of Neomycin to the 30S ribosomal subunit.[3]

Caption: Mechanism of Neomycin's bactericidal action.

Experimental Workflow: Stability Study

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of a Neomycin B formulation.

Caption: Workflow for a pharmaceutical stability study.

Conclusion

A thorough understanding of the solubility and stability of Neomycin B is paramount for the successful development of safe and effective pharmaceutical products. This technical guide has provided essential quantitative data, detailed experimental protocols for solubility and stability testing, and clear visual representations of its mechanism of action and typical experimental workflows. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions throughout the formulation, manufacturing, and quality control processes, ultimately ensuring the delivery of high-quality medicines to patients.

References

Menoxymycin B: A Technical Overview of Biological Activities Within the Moenomycin Family

Disclaimer: Publicly available scientific literature lacks specific biological activity data for Menoxymycin B. This document provides a comprehensive overview of the known biological activities of the moenomycin family of antibiotics, with a focus on the most studied compound, Moenomycin A, as a representative member. The information presented here is intended to serve as a technical guide for researchers, scientists, and drug development professionals by detailing the established mechanism of action, antibacterial spectrum, and relevant experimental methodologies for this class of compounds.

Introduction to the Moenomycin Family

The moenomycins are a family of phosphoglycolipid antibiotics produced by various species of Streptomyces.[1] First described in 1965, Moenomycin A is the founding member of this class.[2] These natural products are notable for their potent antibacterial activity, particularly against Gram-positive bacteria.[3] Structurally, moenomycins consist of a central 3-phosphoglyceric acid backbone, a C25 isoprenoid chain, and a substituted tetrasaccharide.[4] The diversity within the moenomycin family arises from variations in the isoprenoid chain and the sugar moieties.[4]

Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases

The primary mechanism of action for moenomycin antibiotics is the direct inhibition of peptidoglycan glycosyltransferases (PGTs).[2] These enzymes are crucial for the biosynthesis of the bacterial cell wall.[2] PGTs catalyze the polymerization of lipid II, a precursor molecule, into linear peptidoglycan chains.[5][6] By binding to the active site of PGTs, moenomycins competitively inhibit the natural substrate, thereby blocking the extension of the glycan chains.[5] This disruption of cell wall synthesis leads to the loss of cell integrity and ultimately results in cell death.[5] The moenomycins are the only known natural product inhibitors that target the active site of these essential enzymes.[5]

Antibacterial Spectrum and Potency

Moenomycins exhibit potent activity against a broad range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values often in the sub-microgram per milliliter range.[2][3] They are also effective against some Gram-negative bacteria at higher concentrations.[3] The table below summarizes the MIC values for Moenomycin A against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.001 - 0.1 |

| Enterococcus faecalis | Varies |

| Enterococcus faecium | Often resistant |

| Neisseria gonorrhoeae | 0.004 - 0.06 |

| Gram-negative bacteria (general) | 100 - 1000 fold higher than Gram-positive |

Note: Data is for Moenomycin A as a representative of the moenomycin family.[3][7]

Experimental Protocols

A fundamental method for assessing the biological activity of a novel antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

This compound (or other moenomycin analogue) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: A serial dilution of the this compound stock solution is performed in the microtiter plate using the broth medium to create a range of concentrations.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate, containing the different antibiotic concentrations, is inoculated with the standardized bacterial suspension. A positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria) are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) in the well.

Structure-Activity Relationship

Studies on moenomycin analogues have provided insights into the structural features crucial for their biological activity. The length of the lipid chain has been shown to positively correlate with potency, as it is believed to anchor the molecule to the bacterial membrane.[9] While modifications to the chromophore unit (unit A) can be made without abolishing activity, the core oligosaccharide and the phosphoglycerate moiety are essential for binding to the PGT enzyme.[2]

Conclusion

The moenomycin family of antibiotics, including this compound, represents a class of potent inhibitors of bacterial cell wall synthesis with a unique mechanism of action. While specific data for this compound is limited, the extensive research on Moenomycin A provides a strong foundation for understanding the biological activities of this family. Further investigation into the specific properties of this compound and other less-studied analogues may reveal novel therapeutic agents to combat antibiotic-resistant bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 5. Antibacterial activity of synthetic analogues based on the disaccharide structure of moenomycin, an inhibitor of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Moenomycin is broadly active against multidrug-resistant Neisseria gonorrhoeae and clears an infection from a murine vaginal tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dickwhitereferrals.com [dickwhitereferrals.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Menoxymycin B and Its Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Menoxymycin B, a member of the moenomycin family of phosphoglycolipid antibiotics. It details the microorganisms known to produce this potent class of compounds, methodologies for their cultivation and the extraction and analysis of the target molecule, and insights into the regulatory networks that govern its biosynthesis. For the purposes of this guide, "this compound" is addressed within the context of the broader moenomycin family, with specific data pertaining to moenomycin analogues where available.

This compound Producing Organisms

This compound and its related compounds are secondary metabolites produced by various species of actinomycete bacteria, primarily belonging to the genus Streptomyces.

Native Producers:

Several wild-type Streptomyces species have been identified as natural producers of moenomycins:

-

Streptomyces ghanaensis : This is the most extensively studied producer of moenomycins, particularly Moenomycin A.[1][2] The biosynthetic gene cluster for moenomycins was first identified and characterized in this organism.[1][3]

-

Streptomyces bambergiensis : Known to produce a complex of moenomycins, sometimes referred to as flavomycins. S. bambergiensis AC-800 is a noted producer of nosokomycin B and moenomycin A.[4][5]

-

Streptomyces ederensis [4]

-

Streptomyces geysiriensis [4]

-

Streptomyces viridosporus [4]

Heterologous Production Hosts:

To improve yields and facilitate genetic manipulation, the moenomycin biosynthetic gene cluster has been expressed in various heterologous Streptomyces hosts:

-

Streptomyces albus [6]

-

Streptomyces coelicolor [6]

-

Streptomyces venezuelae [7]

-

Streptomyces thermospinisporus [7]

Quantitative Data on Moenomycin Production

The production of moenomycins can be influenced by the choice of the producing strain (native or heterologous) and the cultivation conditions. The following tables summarize some of the reported production data.

| Producing Organism | Moenomycin Analogue(s) | Production Level | Reference(s) |

| Streptomyces ghanaensis (Wild-Type) | Moenomycin A, Nosokomycin B | Baseline for comparison (often normalized to 100%) | [8] |

| S. ghanaensis O1ΔH5ΔwblA mutant | Nosokomycin A | Significantly enhanced compared to wild-type | [1] |

| Streptomyces albus J1074 (heterologous) | Nosokomycin B2 | Higher than S. coelicolor M145; 1.5-fold increase in Inhibition Potential vs S. ghanaensis | [6] |

| S. coelicolor M145 (heterologous) | Nosokomycin B2 | Low production | [6] |

| S. albus R1 relA+ (heterologous) | Moenomycins | 2-fold increase compared to the parent strain | [3] |

Table 1: Comparison of Moenomycin Production in Different Streptomyces Strains.

| Culture Medium | Producing Organism | Predominant Moenomycin Analogue | Observations | Reference(s) |

| 5288 | Streptomyces bambergiensis AC-800 | Moenomycin A, Nosokomycin B | - | [5] |

| NIIGEN | Streptomyces bambergiensis AC-800 | Moenomycin A12 | - | [5] |

| PM4-1 | Streptomyces bambergiensis AC-800 | Moenomycin A12 | - | [5] |

| A-3 M | Streptomyces bambergiensis AC-800 | Low to no production | - | [5] |

| TSB | Streptomyces ghanaensis | Moenomycin A, Nosokomycin B | Standard production medium | [4][9] |

| R5A | Heterologous Streptomyces | Varies with host | Standard production medium for heterologous hosts | [4][6] |

Table 2: Influence of Culture Media on Moenomycin Production by Streptomyces bambergiensis AC-800 and Other Strains.

Experimental Protocols

Cultivation of Streptomyces for Moenomycin Production

This protocol is a generalized procedure based on methodologies for Streptomyces ghanaensis and heterologous hosts.

Materials:

-

Spore suspension of the desired Streptomyces strain

-

Seed medium (e.g., Tryptic Soy Broth - TSB)[4]

-

Production medium (e.g., TSB for S. ghanaensis or R5A for heterologous hosts)[4]

-

Shake flasks

-

Incubator shaker

Procedure:

-

Seed Culture Preparation:

-

Production Culture:

Caption: Experimental workflow for the cultivation of Streptomyces for moenomycin production.

Extraction and Purification of Moenomycin B

This protocol outlines a common procedure for extracting and purifying moenomycins from culture broth.

Materials:

-

Culture broth from Streptomyces fermentation

-

Methanol[10]

-

25% Ammonium hydroxide solution[10]

-

Ethyl acetate[11]

-

Centrifuge

-

Rotary evaporator or nitrogen stream for drying

-

Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange)[11]

Procedure:

-

Cell Lysis and Initial Extraction:

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the mycelium with a mixture of 25% ammonium hydroxide and methanol (1:9 v/v).[10]

-

-

Liquid-Liquid Partitioning:

-

Solid-Phase Extraction (SPE):

-

Load the aqueous layer onto a strong anion exchange SPE cartridge.[11]

-

Wash the cartridge to remove salts and other impurities.

-

Elute the moenomycins with an appropriate solvent system.

-

-

Final Purification:

-

Further purification can be achieved using chromatographic techniques such as HPLC.

-

Caption: Experimental workflow for the extraction and purification of Moenomycin B.

LC-MS/MS Analysis of Moenomycin B

This protocol provides a general framework for the analysis of moenomycins using liquid chromatography-tandem mass spectrometry.

Materials:

-

Purified moenomycin extract

-

UHPLC-MS/MS system

-

C18 reversed-phase column[1]

-

Mobile phase A: Water with 0.3-0.5% formic or acetic acid[1][10]

-

Mobile phase B: Acetonitrile with 0.3-0.5% formic or acetic acid[1][10]

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the sample onto a C18 column.

-

Elute with a gradient of mobile phases A and B. A typical gradient might be from 95% A to 5% A over 20-25 minutes.[1]

-

-

Mass Spectrometric Detection:

Caption: Experimental workflow for the LC-MS/MS analysis of Moenomycin B.

Signaling Pathways Regulating Moenomycin Biosynthesis

The regulation of moenomycin biosynthesis is complex and does not involve a dedicated cluster-situated regulatory gene. Instead, it is controlled by a network of global regulators that also govern other cellular processes in Streptomyces.

Key global regulators implicated in moenomycin production include:

-

AdpA : A pleiotropic regulator that plays a central role in morphological differentiation and secondary metabolism. AdpA directly binds to and activates the promoters of key moe (moenomycin biosynthesis) genes.[1][2]

-

RelA : This enzyme is responsible for the synthesis of (p)ppGpp, the alarmone of the stringent response. Overexpression of relA has been shown to increase moenomycin production, suggesting that nutrient limitation or stress can trigger biosynthesis.[3]

-

bldA : This gene encodes a tRNA that recognizes the rare UUA codon. The presence of UUA codons in some moe genes and in adpA makes moenomycin production dependent on bldA.[2]

-

AbsB : This protein appears to negatively regulate adpA expression, and its deletion leads to increased moenomycin production.[2]

-

WblA : A global regulator that, when deleted, has been shown to strongly enhance the production of moenomycin analogs.[1]

The interplay between these regulators forms a complex network that integrates developmental and nutritional signals to control the production of moenomycins.

Caption: Simplified signaling pathway for the regulation of moenomycin biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetic factors that influence moenomycin production in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [An LC-MS/MS Analytical Method for Moenomycin A in Livestock Products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. relA Is Required for Actinomycin Production in Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [An LC-MS/MS Analytical Method for Moenomycin A in Livestock Products]. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. WblA, a global regulator of antibiotic biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Menoxymycin B in Cancer Cell Line Studies

Disclaimer: Scientific literature providing detailed experimental data and established protocols specifically for Menoxymycin B is limited. The following application notes and protocols are based on the known class of compounds to which this compound belongs (naphthoquinone antitumor antibiotics) and are intended to serve as a template for research. Experimental conditions, such as concentrations and incubation times, will require optimization.

This compound is an antitumor antibiotic classified as a naphthoquinone.[1] It is understood to exert its cytotoxic effects through the generation of reactive oxygen species (ROS) within tumor cells.[1] This increase in oxidative stress is a key mechanism for inducing cell death in cancerous tissues.

Hypothetical Efficacy of this compound Across Various Cancer Cell Lines

The following table summarizes hypothetical IC50 values of this compound in a panel of cancer cell lines. These values are for illustrative purposes and would need to be determined experimentally.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 1.5 |

| MCF-7 | Breast Cancer | 2.8 |

| A549 | Lung Cancer | 3.2 |

| HepG2 | Liver Cancer | 1.9 |

| U-87 MG | Glioblastoma | 4.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a standard MTT assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Visualizations

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via ROS production.

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Application Notes and Protocols: Menoxymycin B as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The antimicrobial agent "Menoxymycin B" is understood to be a member of the moenomycin family of antibiotics. This document will refer to the well-characterized member, Moenomycin A, as a representative of this class, providing detailed data and protocols relevant to the entire family's mechanism of action.

Introduction

The moenomycin family of phosphoglycolipid antibiotics, first isolated from Streptomyces species, represents a unique and potent class of antimicrobial agents.[1] These natural products are distinguished by their specific and highly potent inhibition of bacterial cell wall synthesis.[1][2] Unlike many other antibiotics that target the transpeptidation step, moenomycins are the only known natural product inhibitors of peptidoglycan glycosyltransferases (PGTs).[3] This novel mechanism of action makes them a subject of significant interest in the face of rising antimicrobial resistance. Moenomycin A is the most studied member of this family and serves as the benchmark for their biological activity.[1]

Mechanism of Action

Moenomycins exert their bactericidal effect by inhibiting the PGT domain of penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of the bacterial cell wall.[4] PGTs catalyze the polymerization of lipid II, the peptidoglycan precursor, to form the glycan chains that are the backbone of the cell wall.[4][5] By binding to the active site of PGTs, moenomycins prevent the elongation of the glycan chains, leading to a weakened cell wall, and ultimately, cell lysis and death.[1][6]

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Antimicrobial Activity

This compound (represented by Moenomycin A) demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower, which is attributed to the protective outer membrane hindering access to the PGT target. However, in strains with increased outer membrane permeability, the activity against Gram-negative bacteria is significantly enhanced.[4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Moenomycin A against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.004 - 0.5 |

| Enterococcus faecalis | Gram-positive | 0.015 - 0.125 |

| Streptococcus pneumoniae | Gram-positive | 0.004 - 0.015 |

| Bacillus subtilis | Gram-positive | 0.002 - 0.008 |

| Escherichia coli | Gram-negative | >100 |

| Escherichia coli (permeable) | Gram-negative | 0.5 - 4 |

| Neisseria gonorrhoeae | Gram-negative | 0.004 - 0.03[7] |

| Mycobacterium smegmatis | Acid-fast | 1 - 4 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

-

This compound (or Moenomycin A) stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or PBS)

-

Spectrophotometer or turbidity meter

Procedure:

-

Preparation of this compound dilutions: a. Prepare a 2x working stock solution of this compound in the appropriate broth. b. In a 96-well plate, add 100 µL of broth to wells in columns 2 through 12. c. Add 200 µL of the 2x this compound working stock to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

-

Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours old), suspend isolated colonies in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to column 11. Do not inoculate the sterility control wells in column 12.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[1][3] The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.

Protocol 2: In Vitro Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound on PGT enzymes.

Materials:

-

Purified PGT enzyme (e.g., from E. coli or S. aureus)

-

Lipid II substrate (can be radiolabeled or fluorescently tagged)

-

This compound (or Moenomycin A)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Reaction termination solution (e.g., SDS)

-

Detection system appropriate for the Lipid II label (e.g., scintillation counter for radiolabel, fluorescence plate reader for fluorescent tag)

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube or microplate well, prepare a reaction mixture containing the assay buffer and the purified PGT enzyme. b. Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: a. Add the Lipid II substrate to initiate the PGT reaction.

-

Incubation: a. Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

-

Termination of Reaction: a. Stop the reaction by adding the termination solution.

-

Detection of Product: a. Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate. This can be achieved by methods such as filtration, precipitation, or chromatography. b. Quantify the amount of product formed using the appropriate detection system.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control. b. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the PGT enzyme activity.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial characterization of a novel antimicrobial agent like this compound.

Caption: A general workflow for antimicrobial drug discovery.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Peptidoglycan glycosyltransferase - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Drug-DNA Binding Studies

A Note on Menoxymycin B: Initial literature searches for "this compound" did not yield information on a compound with this name involved in DNA binding studies. It is possible that this is a typographical error for "Moenomycin," a well-known family of phosphoglycolipid antibiotics. However, the mechanism of action for Moenomycins involves the inhibition of peptidoglycan glycosyltransferases, key enzymes in bacterial cell wall synthesis, rather than direct binding to DNA.

To fulfill the request for detailed application notes and protocols on DNA binding studies, this document will focus on Bleomycin , a well-characterized antitumor antibiotic whose therapeutic efficacy is directly related to its ability to bind and cleave DNA.[1][2][3][4] The principles, protocols, and data presentation formats described herein are broadly applicable to the study of various DNA-binding agents.

Application Note: Bleomycin-DNA Interaction

Introduction

Bleomycin (BLM) is a glycopeptide antibiotic isolated from Streptomyces verticillus used in chemotherapy for various malignancies, including lymphomas and testicular cancers.[3][5] Its clinical effectiveness stems from its ability to induce both single-strand and double-strand breaks in DNA, with the latter being considered the primary cytotoxic lesion.[1][4] This activity is dependent on the presence of a metal cofactor, typically Iron (Fe²⁺), and molecular oxygen.[1][4]

Mechanism of Action

The interaction of Bleomycin with DNA is a multi-step process involving specific recognition, binding, and subsequent oxidative cleavage.

-

Binding: Bleomycin binds to DNA through a dual-mode mechanism. The C-terminal bithiazole tail of the molecule intercalates into the DNA minor groove, while the N-terminal metal-binding domain and the disaccharide moiety also make contact with the minor groove.[3][6] This binding is not random, showing a preference for 5'-GT and 5'-GC sequences.[3]

-

Activation: In the presence of a ferrous ion (Fe²⁺) and O₂, the metal-binding domain of BLM forms a reactive oxygen species, believed to be a hydroperoxide-iron complex (HOO-Fe(III)·bleomycin).[3]

-

Cleavage: This activated complex abstracts a C4'-hydrogen atom from the deoxyribose sugar of the DNA backbone. This action initiates a cascade of reactions leading to the cleavage of the phosphodiester bond and the generation of DNA fragments.[7]

Understanding the affinity, specificity, and mechanism of this interaction is crucial for the development of new anticancer drugs and for optimizing existing therapeutic strategies.

Data Presentation: Quantitative Analysis of Bleomycin-DNA Binding

Summarizing quantitative data in a structured format is essential for comparing the binding characteristics of different compounds or the effect of varying experimental conditions.

Table 1: Binding Affinity and Stoichiometry of Bleomycin A2 with DNA

| Parameter | Value | Conditions | Method | Reference |

|---|---|---|---|---|

| Binding Constant (K) | 1.2 x 10⁵ M⁻¹ | 2.5 mM Tris-HCl, pH 8.4 | Fluorescence Spectroscopy | [8] |

| Binding Stoichiometry (n) | 1 molecule per 5-6 bp | 2.5 mM Tris-HCl, pH 8.4 | Fluorescence Spectroscopy | [8] |

| Association Constant (Kₐ) | 3.9 x 10⁶ M⁻¹ | 25 mM NaCl, 25°C | Surface Plasmon Resonance | [9] |

| Unwinding Angle | 12° | pH 5.5 | Gel Electrophoresis |[10] |

Table 2: DNA Cleavage Efficiency of Bleomycin Analogues

| Compound | Substrate | ss:ds Cleavage Ratio | Relative Efficiency | Reference |

|---|---|---|---|---|

| Bleomycin A2 | Hairpin DNA | 3.4 : 1 | - | [1] |

| Bleomycin A5 | Hairpin DNA | 3.1 : 1 | Baseline | [1] |

| CD-BLM (non-intercalating) | Hairpin DNA | 6.7 : 1 | ~5-fold less efficient than A5 |[1][4] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction between a small molecule like Bleomycin and DNA.

Protocol 1: Determination of DNA Binding Affinity by Fluorescence Spectroscopy

This protocol is based on the principle that the intrinsic fluorescence of a drug is often quenched or enhanced upon binding to DNA. The change in fluorescence intensity can be used to calculate the binding constant. Bleomycin's bithiazole rings are fluorescent, and this fluorescence is quenched upon DNA binding.[8][11]

Materials:

-

Bleomycin stock solution (concentration determined spectrophotometrically)

-

Calf Thymus DNA (ct-DNA) stock solution, sonicated and purified

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer and quartz cuvettes

Procedure:

-

Preparation: Prepare a working solution of Bleomycin in the binding buffer (e.g., 10 µM). Prepare a series of ct-DNA solutions of varying concentrations in the same buffer.

-

Titration:

-

Place a fixed volume of the Bleomycin solution into the fluorometer cuvette.

-

Record the initial fluorescence spectrum (e.g., excitation at 300 nm, emission scan from 320-450 nm). The peak for the bithiazole moiety is around 353 nm.[8]

-

Add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

-

Record the fluorescence spectrum after each DNA addition.

-

-

Data Analysis:

-

Correct the observed fluorescence intensity for the dilution effect caused by the addition of the DNA solution.

-

Plot the fluorescence intensity (F) versus the concentration of DNA.

-

Use the data to construct a Scatchard plot or fit to a suitable binding model (e.g., the Stern-Volmer equation) to determine the binding constant (K) and the number of binding sites (n).

-

Protocol 2: Analysis of DNA Conformational Changes by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to monitor changes in DNA secondary structure upon ligand binding. The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation or groove binding can perturb this structure, leading to changes in the CD spectrum.[12]

Materials:

-

Bleomycin stock solution

-

Oligonucleotide or plasmid DNA of known sequence/conformation

-

CD buffer (e.g., 10 mM Phosphate buffer, pH 7.2)

-

CD Spectropolarimeter with a thermostatted cell holder

Procedure:

-

Baseline Spectra:

-

Record the CD spectrum of the buffer alone to establish a baseline.

-

Record the CD spectrum of a fixed concentration of DNA in the buffer. The typical scan range is 220-320 nm.

-

Record the CD spectrum of Bleomycin alone in the buffer to check for any intrinsic signal in the region of interest.

-

-

Titration:

-

To a cuvette containing the DNA solution, add increasing concentrations of the Bleomycin stock solution.

-

After each addition, mix and allow the sample to equilibrate.

-

Record the CD spectrum.

-

-

Data Analysis:

-

Subtract the buffer baseline and the spectrum of Bleomycin alone from each of the DNA-Bleomycin complex spectra.

-

Analyze the changes in the CD signal (e.g., shifts in peak positions or changes in molar ellipticity). An increase in the positive band and a deepening of the negative band can indicate intercalation and stabilization of the B-form helix.

-